Satraplatin, also known by its developmental codes JM-216, BMS-182751, and BMY-45594, is an orally bioavailable platinum-based anticancer compound. [] It is classified as a third-generation platinum drug, a group that includes oxaliplatin. [, ] Satraplatin is a prodrug that, upon entering the body, is metabolized into its active form, JM-118. [, ]
Satraplatin has been the subject of extensive preclinical and clinical research for its potential use in treating various cancers. Its primary research significance lies in its unique properties compared to other platinum-based compounds, such as oral bioavailability, potential activity in cisplatin-resistant tumors, and a potentially milder toxicity profile. [, , ]
Satraplatin is a platinum(IV) complex with an octahedral geometry. [] Its chemical formula is cis,cis,trans-[Pt(NH3)2(c-hexylamine)Cl2(OAc)2]. [] The platinum atom is coordinated to two ammonia ligands (NH3), one cyclohexylamine ligand (c-hexylamine), two chloride ligands (Cl), and two acetate ligands (OAc). []
Satraplatin undergoes hydrolysis in acidic environments, losing an acetate ligand. [] This process is enhanced in acidic biological environments. [] It also reacts with glutathione, albeit at a slower rate compared to its metabolite, JM-118, and cisplatin. [] Interestingly, this reaction with glutathione can activate satraplatin, allowing it to interact with DNA. []
Research suggests that specific DNA polymerases, such as Pol ζ (zeta) and REV1, play crucial roles in the cellular response to satraplatin-induced DNA damage. [, ] These polymerases are involved in translesion synthesis, a process that allows cells to bypass DNA adducts during replication. [, ] Inhibiting these polymerases has been shown to enhance the sensitivity of cancer cells to satraplatin. [, ]
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6